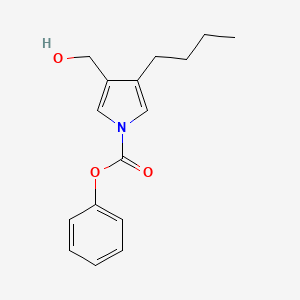
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl and butyl substituents under controlled conditions. The hydroxymethyl group can be introduced through selective hydroxylation reactions. Catalysts and reagents such as palladium or copper complexes are often employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be utilized to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or butyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield phenyl 3-butyl-4-formyl-1H-pyrrole-1-carboxylate.
Applications De Recherche Scientifique
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
- Phenyl 3-Butyl-4-(methoxymethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(aminomethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(chloromethyl)-1H-pyrrole-1-carboxylate
Comparison: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
phenyl 3-butyl-4-(hydroxymethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-3-7-13-10-17(11-14(13)12-18)16(19)20-15-8-5-4-6-9-15/h4-6,8-11,18H,2-3,7,12H2,1H3 |
Clé InChI |
YLFYVFALABNQRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN(C=C1CO)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















